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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-acetyl-2'-O-acetyl-

cytidine (Ac-rC) phosphoramidite for the development of modified RNA aptamers. The inclusion

of Ac-rC in aptamer sequences can offer advantages in terms of nuclease resistance,

potentially extending their therapeutic and diagnostic utility. This document outlines the

synthesis of Ac-rC modified RNA, a detailed protocol for the Systematic Evolution of Ligands by

Exponential Enrichment (SELEX) process tailored for this modification, and methods for the

characterization of the resulting aptamers.

Introduction to Ac-rC in Aptamer Development
Aptamers are short, single-stranded nucleic acids that fold into unique three-dimensional

structures, enabling them to bind to a wide range of targets with high affinity and specificity.

Chemical modifications to the nucleotide building blocks of aptamers can enhance their

properties, such as stability in biological fluids. Ac-rC is a modified cytidine phosphoramidite

where the N4 position of the cytosine base and the 2'-hydroxyl group of the ribose sugar are

protected with acetyl groups. The 2'-O-acetyl group can provide steric hindrance, which may

contribute to increased resistance against nuclease degradation.
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While specific quantitative data for Ac-rC modified aptamers is still emerging in the literature,

the following tables present a comparative summary of expected performance based on

studies of other 2'-O-modified RNA aptamers. These tables are intended to provide a general

framework for evaluating the potential benefits of Ac-rC modification.

Table 1: Comparative Binding Affinity (Kd)

Aptamer Type Target
Binding Affinity
(Kd)

Reference

Unmodified RNA Thrombin ~25 nM [1]

2'-O-Methyl Modified

RNA
Thrombin ~20 nM [1]

Ac-rC Modified RNA

(Predicted)
Thrombin 20-30 nM N/A

Unmodified RNA Hen Egg Lysozyme ~50 nM [2]

2'-Fluoro Modified

RNA
Hen Egg Lysozyme ~10 nM [2]

Ac-rC Modified RNA

(Predicted)
Hen Egg Lysozyme 40-60 nM N/A

Note: The predicted values for Ac-rC modified aptamers are hypothetical and should be

experimentally determined.

Table 2: Comparative Nuclease Resistance (Half-life in Serum)
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Aptamer Type
Serum
Concentration

Half-life Reference

Unmodified RNA 10% FBS < 1 minute [2]

2'-O-Methyl Modified

RNA
10% FBS > 24 hours [2]

Ac-rC Modified RNA

(Predicted)
10% FBS Several hours N/A

Unmodified RNA Human Serum ~1 hour [2]

2'-Fluoro Modified

RNA
Human Serum ~8 hours [2]

Ac-rC Modified RNA

(Predicted)
Human Serum 4-12 hours N/A

Note: The predicted values for Ac-rC modified aptamers are hypothetical and should be

experimentally determined.

Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Ac-rC Modified
RNA Oligonucleotides
This protocol outlines the steps for incorporating Ac-rC phosphoramidite into an RNA

sequence using an automated solid-phase synthesizer.

Materials:

Ac-rC phosphoramidite

Standard A, G, U phosphoramidites for RNA synthesis

Controlled Pore Glass (CPG) solid support

Activator solution (e.g., 5-Ethylthio-1H-tetrazole, ETT)
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Oxidizing solution (Iodine/water/pyridine)

Capping reagents (Acetic anhydride and N-methylimidazole)

Deblocking solution (Trichloroacetic acid in dichloromethane)

Anhydrous acetonitrile

Deprotection solution: 1,8-Diazabicyclo[11.5.4]undec-7-ene (DBU) in anhydrous acetonitrile

(0.5 M)[3]

Automated DNA/RNA synthesizer

Procedure:

Synthesizer Setup: Prepare the synthesizer with all necessary reagents and the CPG solid

support functionalized with the initial nucleoside.

Phosphoramidite Preparation: Dissolve Ac-rC and standard RNA phosphoramidites in

anhydrous acetonitrile to the manufacturer's recommended concentration.

Synthesis Cycle: Program the synthesizer to perform the standard RNA synthesis cycle for

each nucleotide addition:

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.

Coupling: Activation of the phosphoramidite and coupling to the 5'-hydroxyl of the growing

oligonucleotide chain. For Ac-rC phosphoramidite, a longer coupling time of up to 20

minutes is recommended to ensure high coupling efficiency.[4]

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of

deletion mutants.

Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.

Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is typically left on

for purification purposes.
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Cleavage and Deprotection:

Transfer the CPG support with the synthesized oligonucleotide to a reaction vial.

Add 0.5 M DBU in anhydrous acetonitrile to the CPG and incubate at 40°C for 4 hours to

cleave the oligonucleotide from the support and remove the nucleobase protecting groups

while preserving the 2'-O-acetyl group.[3]

Alternatively, for complete deprotection including the 2'-O-acetyl group, treat with aqueous

methylamine.[5]

Purification: Purify the crude oligonucleotide using methods such as denaturing

polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography

(HPLC).

Protocol 2: SELEX for Ac-rC Modified Aptamers
This protocol describes the SELEX process for selecting Ac-rC modified RNA aptamers that

bind to a specific target.

Workflow for Modified SELEX

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11583671/
https://pubmed.ncbi.nlm.nih.gov/24698549/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8024804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initial Library
(DNA template with T7 promoter)

In Vitro Transcription
(with Ac-rCTP, ATP, GTP, UTP)

T7 RNA Polymerase

Purification of Ac-rC
Modified RNA Pool

Binding to Target

Partitioning
(Bound vs. Unbound)

Elution of Bound RNA

Enrichment

Reverse Transcription

PCR Amplification

ssDNA GenerationCloning and Sequencing

After several rounds

Next Round of Selection

Iterative Cycles

Aptamer Characterization

Click to download full resolution via product page

Caption: A schematic of the SELEX workflow for generating Ac-rC modified RNA aptamers.
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Materials:

ssDNA library with a central random region flanked by constant primer binding sites and a T7

promoter sequence.

Ac-rCTP, ATP, GTP, UTP

T7 RNA Polymerase

Reverse Transcriptase

Taq DNA Polymerase

PCR primers

Target molecule

Binding buffer

Wash buffer

Elution buffer

Nuclease-free water

Procedure:

Initial RNA Pool Generation:

Synthesize the initial Ac-rC modified RNA pool by in vitro transcription of the ssDNA library

using T7 RNA Polymerase and a nucleotide mix containing Ac-rCTP, ATP, GTP, and UTP.

Purify the full-length RNA transcripts by denaturing PAGE.

Selection Step:

Fold the RNA pool by heating to 95°C for 5 minutes and then slowly cooling to room

temperature in binding buffer.
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Incubate the folded RNA pool with the target molecule immobilized on a solid support

(e.g., magnetic beads, nitrocellulose membrane).

Partitioning:

Wash the solid support with wash buffer to remove unbound and weakly bound RNA

sequences. The stringency of the washing can be increased in later rounds of selection.

Elution:

Elute the bound RNA sequences from the target using an appropriate elution buffer (e.g.,

high salt, denaturant, or a solution containing a competitor).

Reverse Transcription and PCR Amplification:

Reverse transcribe the eluted RNA to cDNA using a reverse primer.

Amplify the cDNA by PCR using both forward and reverse primers to generate a dsDNA

pool. The optimal number of PCR cycles should be determined to avoid over-amplification.

ssDNA Generation:

Generate ssDNA from the dsDNA pool for the next round of in vitro transcription. This can

be achieved by methods such as asymmetric PCR or enzymatic digestion of one strand.

Iterative Rounds: Repeat steps 1-6 for multiple rounds (typically 8-15 rounds), progressively

increasing the selection pressure to enrich for high-affinity aptamers.

Cloning and Sequencing: After the final round of selection, clone the enriched dsDNA pool

into a plasmid vector and sequence individual clones to identify the aptamer candidates.

Aptamer Characterization: Synthesize individual aptamer candidates and characterize their

binding affinity and specificity.

Protocol 3: Characterization of Ac-rC Modified Aptamers
1. Binding Affinity Measurement (Surface Plasmon Resonance - SPR)
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Workflow for SPR-based Affinity Measurement
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Caption: A simplified workflow for determining aptamer binding affinity using SPR.

Materials:

SPR instrument and sensor chips

Immobilization reagents (e.g., EDC/NHS)

Purified target molecule

Synthesized Ac-rC modified aptamer

Running buffer
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Procedure:

Target Immobilization: Covalently immobilize the target molecule onto the surface of the

sensor chip according to the manufacturer's instructions.

Binding Analysis:

Prepare a series of dilutions of the Ac-rC modified aptamer in running buffer.

Inject the aptamer solutions over the sensor chip at a constant flow rate and monitor the

change in the SPR signal (response units, RU) in real-time.

After the association phase, inject running buffer to monitor the dissociation of the aptamer

from the target.

Regeneration: Regenerate the sensor surface to remove the bound aptamer before the next

injection.

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir

binding) to determine the association rate constant (ka), dissociation rate constant (kd), and

the equilibrium dissociation constant (Kd).

2. Nuclease Resistance Assay

Materials:

Ac-rC modified aptamer and an unmodified control aptamer

Human serum or a specific nuclease (e.g., RNase A)

Nuclease-free buffer

Denaturing polyacrylamide gel

Gel loading buffer

Staining agent (e.g., SYBR Gold)
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Gel imaging system

Procedure:

Incubation:

Incubate a known amount of the Ac-rC modified aptamer and the unmodified control

aptamer in human serum (e.g., 50% v/v) or with a specific nuclease at 37°C.

Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

Reaction Quenching: Stop the nuclease activity in each aliquot by adding a quenching

solution (e.g., formamide-containing gel loading buffer) and heating to 95°C for 5 minutes.

Gel Electrophoresis:

Run the samples on a denaturing polyacrylamide gel to separate the intact aptamer from

degraded fragments.

Visualization and Quantification:

Stain the gel with a fluorescent dye and visualize it using a gel imaging system.

Quantify the intensity of the band corresponding to the full-length aptamer at each time

point.

Data Analysis: Plot the percentage of intact aptamer versus time and determine the half-life

of the aptamers in the presence of nucleases.

Conclusion
The use of Ac-rC phosphoramidite in aptamer synthesis offers a promising strategy for

enhancing the nuclease resistance of RNA aptamers. The protocols provided in these

application notes offer a starting point for researchers to incorporate this modification into their

aptamer development workflow. Experimental validation of the binding affinity and nuclease

stability of the resulting Ac-rC modified aptamers is crucial to fully assess their potential for

various applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and
comprehensive selection strategies - PMC [pmc.ncbi.nlm.nih.gov]

2. Chemically modified aptamers for improving binding affinity to the target proteins via
enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]

3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex
Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

4. Solid-Phase Synthesis and Hybrization Behavior of Partially 2′/3′-O-Acetylated RNA
Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

5. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile
solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Ac-rC
Phosphoramidite in Aptamer Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8024804#ac-rc-phosphoramidite-for-aptamer-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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